molecular formula C17H19F2NO5S2 B2861263 1-((2,5-Difluorobenzyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine CAS No. 1448132-16-8

1-((2,5-Difluorobenzyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine

Cat. No. B2861263
CAS RN: 1448132-16-8
M. Wt: 419.46
InChI Key: PTYAIKXBYLGZSB-UHFFFAOYSA-N
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Description

1-((2,5-Difluorobenzyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine is a compound that has gained significant attention in scientific research due to its unique properties. This compound is a piperidine derivative that has two sulfonamide groups attached to its structure. It has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential applications have been extensively studied. In

Scientific Research Applications

Sulfonamides in Cyclisations

  • Research by Haskins and Knight (2002) explored the use of trifluoromethanesulfonic (triflic) acid as a catalyst for inducing cyclisations in homoallylic sulfonamides to produce pyrrolidines and homopiperidines. This process is relevant for the efficient formation of polycyclic systems, which are crucial in various chemical syntheses (Haskins & Knight, 2002).

Microwave-Assisted Synthesis and Biological Activities

  • A study by Karaman et al. (2016) described the synthesis of sulfonyl hydrazone compounds featuring piperidine rings, demonstrating their antioxidant capacity and anticholinesterase activity. This highlights the potential medicinal chemistry applications of sulfonyl piperidine derivatives (Karaman et al., 2016).

Corrosion Inhibition

  • Sappani and Karthikeyan (2014) investigated the use of compounds containing furan-2-ylmethyl and sulfamoylbenzoic acid groups as inhibitors for mild steel corrosion in acidic environments. This research is significant in industrial applications, particularly in protecting metal surfaces (Sappani & Karthikeyan, 2014).

Enantioselective Cycloaddition

  • Liu et al. (2013) presented a method to produce sulfamate-fused 2,6-disubstituted piperidin-4-ones with high diastereo- and enantioselectivity. This process is important for creating chiral compounds used in pharmaceuticals (Liu et al., 2013).

Synthesis and Antimicrobial Activity

  • Research by Vinaya et al. (2009) on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives revealed significant antimicrobial activities. This demonstrates the potential of sulfonamide piperidine derivatives in combating plant pathogens (Vinaya et al., 2009).

properties

IUPAC Name

1-[(2,5-difluorophenyl)methylsulfonyl]-4-(furan-2-ylmethylsulfonyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2NO5S2/c18-14-3-4-17(19)13(10-14)11-27(23,24)20-7-5-16(6-8-20)26(21,22)12-15-2-1-9-25-15/h1-4,9-10,16H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYAIKXBYLGZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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